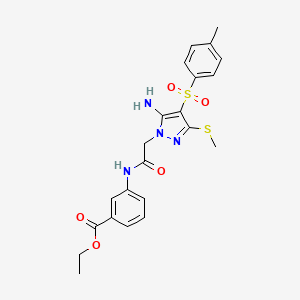

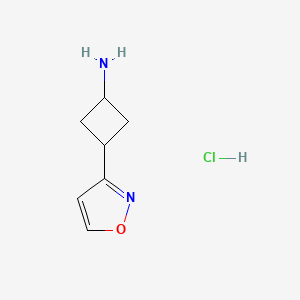

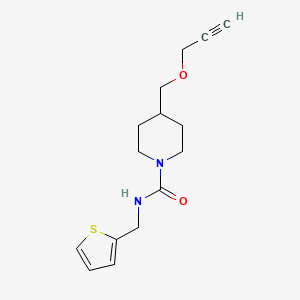

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2416235-11-3 . It has a molecular weight of 174.63 . The IUPAC name for this compound is (1s,3s)-3-(isoxazol-3-yl)cyclobutan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H/t5-,6+; . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Antibacterial Activity

- Research has been conducted on the synthesis and structural determination of heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, which showed promising antibacterial activity against several bacterial strains including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Cycloaddition Reactions and Cyclobutane Derivatives Synthesis

- Studies have demonstrated the use of 2-(3-phenyl-2-propen-1-yl) oxazolines in reactions with organolithium reagents, leading to the formation of cyclobutane rings through novel tandem carbolithiation/cyclization sequences (Robinson et al., 1997).

- Additionally, 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one has been used in gold-catalyzed [2+2] cycloadditions with alkenes to efficiently produce highly substituted cyclobutane derivatives (Faustino et al., 2012).

Antimycobacterial Activity

- Novel thiourea compounds derived from 5-cyclobutyloxazol-2-amine were synthesized and evaluated for their in vitro and in vivo antimycobacterial activities, showing significant potency against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Catalysis and Organic Synthesis

- Oxazoles have been synthesized through various methods, including a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, which provides an efficient way to create complex, fully substituted, and functionalized 4-aminooxazoles (Gillie et al., 2016).

Crystal Structure Analysis and Biological Activity

- The crystal structure of a compound involving a cyclobutane ring and an amino thiazole group has been analyzed, highlighting the structural and functional importance of such compounds in medicinal chemistry (Sarı et al., 2002).

Safety and Hazards

properties

IUPAC Name |

3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUHDQCQILVZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=NOC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

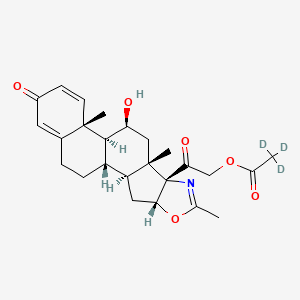

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)

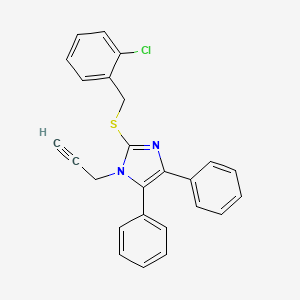

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)

![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)

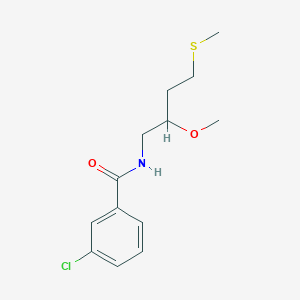

![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)

![1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2439424.png)